molecular formula C9H12BrNO B8449421 3-Bromo-6-ethoxy-2,4-dimethylpyridine

3-Bromo-6-ethoxy-2,4-dimethylpyridine

Cat. No. B8449421
M. Wt: 230.10 g/mol
InChI Key: SWZKVXIKCZBXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563565B2

Procedure details

A mixture of 5-bromo-4,6-dimethylpyridin-2-ol obtained in Preparation Example 23(1) (50 mg), ethyl iodide (2.0 mL) and silver carbonate (1.4 g) was stirred in a chloroform solvent (10 mL) at room temperature for 36 hours. The reaction mixture was subjected to silica gel pad and eluted with a mixed solvent of (ethyl acetate/n-heptane, 10%). The resulting solution was concentrated under reduced pressure to give the title compound (550 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([OH:9])=[N:6][C:7]=1[CH3:8].[CH2:11](I)[CH3:12]>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([O:9][CH2:11][CH3:12])=[CH:4][C:3]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1C)O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with a mixed solvent of (ethyl acetate/n-heptane, 10%)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.